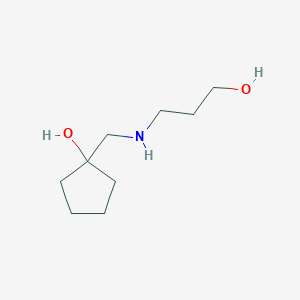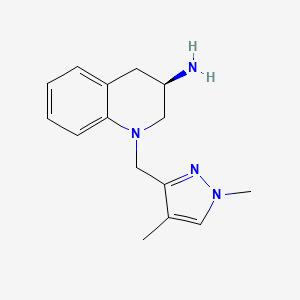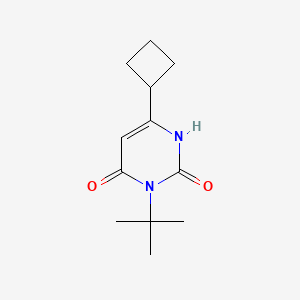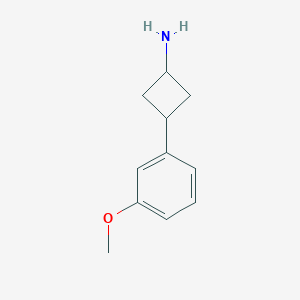
trans-3-(3-Methoxyphenyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-(3-Methoxyphenyl)cyclobutanamine: is an organic compound with the molecular formula C11H15NO It is a cyclobutanamine derivative where the amine group is attached to a cyclobutane ring, and a methoxyphenyl group is attached to the third carbon of the cyclobutane ring in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Methoxyphenyl)cyclobutanamine typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from suitable precursors.
Methoxyphenyl Addition: The methoxyphenyl group is introduced via a Grignard reaction or similar organometallic coupling reaction.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-3-(3-Methoxyphenyl)cyclobutanamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products:
Oxidation Products: Ketones, oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry: Trans-3-(3-Methoxyphenyl)cyclobutanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-(3-Methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
- Trans-3-(4-Methoxyphenyl)cyclobutanamine
- Trans-3-(2-Methoxyphenyl)cyclobutanamine
- Cis-3-(3-Methoxyphenyl)cyclobutanamine
Comparison: Trans-3-(3-Methoxyphenyl)cyclobutanamine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Compared to its isomers and analogs, this compound may exhibit different chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9-10H,5-6,12H2,1H3 |
InChI Key |
QTNLQBOTFHWSGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


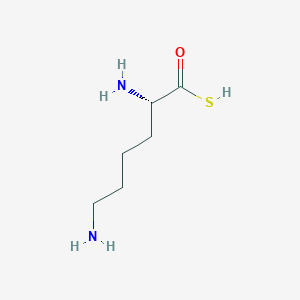

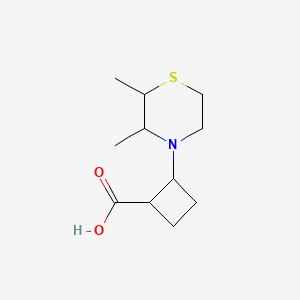
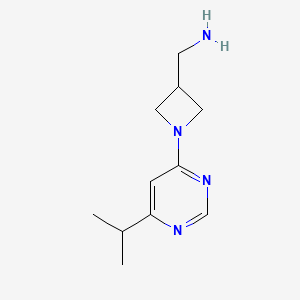
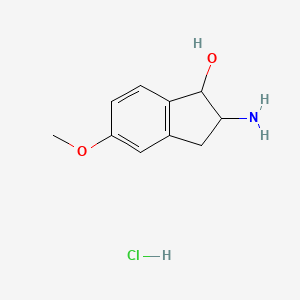
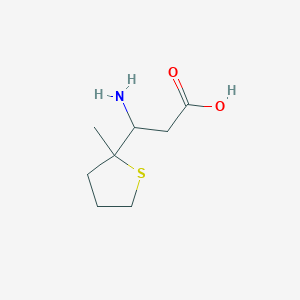
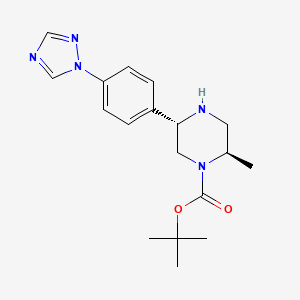
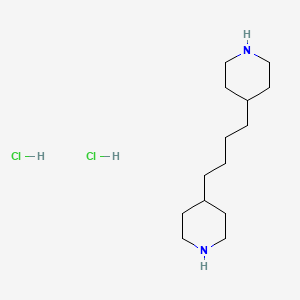
![2-Neopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13345715.png)
![1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13345721.png)
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
